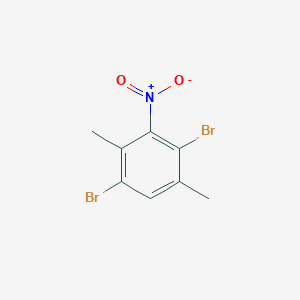
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C8H7Br2NO2 It is a derivative of benzene, characterized by the presence of two bromine atoms, two methyl groups, and a nitro group
Méthodes De Préparation
The synthesis of 1,4-dibromo-2,5-dimethyl-3-nitrobenzene typically involves multiple steps:
Bromination: The addition of bromine atoms is carried out using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major products formed from these reactions include substituted benzene derivatives, amines, and carboxylic acids.
Applications De Recherche Scientifique
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,4-dibromo-2,5-dimethyl-3-nitrobenzene exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine atoms and methyl groups influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reactions and conditions.
Comparaison Avec Des Composés Similaires
1,4-Dibromo-2,5-dimethyl-3-nitrobenzene can be compared with other similar compounds such as:
1,4-Dibromo-2,5-dimethylbenzene: Lacks the nitro group, making it less reactive in redox reactions.
1,4-Dibromo-2-nitrobenzene: Lacks the methyl groups, affecting its steric properties and reactivity.
1,4-Dibromo-3-nitrobenzene: Different positioning of the nitro group, leading to variations in chemical behavior.
Propriétés
Formule moléculaire |
C8H7Br2NO2 |
|---|---|
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
1,4-dibromo-2,5-dimethyl-3-nitrobenzene |
InChI |
InChI=1S/C8H7Br2NO2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,1-2H3 |
Clé InChI |
SAZQHRSOIUISAM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1Br)[N+](=O)[O-])C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


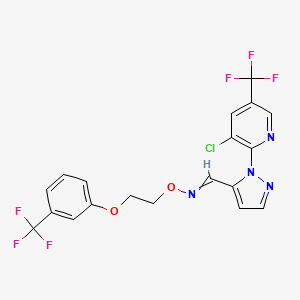
![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)
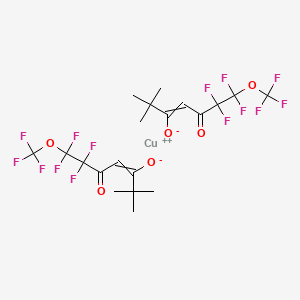
![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)
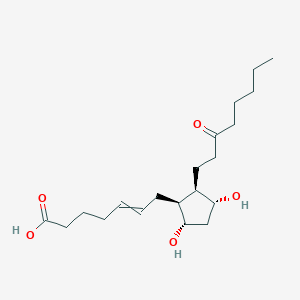
![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)

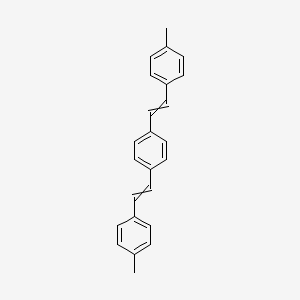



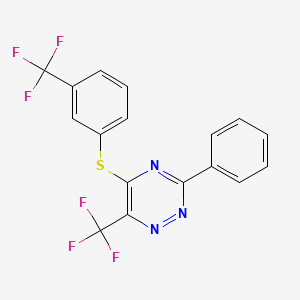
![4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12512299.png)
![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
